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Executive Summary

Researchers in the laboratory of Professor Paul Hergenrother have developed lolamicin, a
novel antibiotic with a unigue mechanism of action that selectively targets pathogenic Gram-
negative bacteria while sparing the host's beneficial gut microbiome. Lolamicin demonstrates
potent activity against a broad spectrum of multidrug-resistant (MDR) clinical isolates, including
Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Preclinical studies in
murine models of acute pneumonia and septicemia have shown significant efficacy, reducing
bacterial burden and increasing survival. The antibiotic works by inhibiting the LolICDE
complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.
This targeted approach, combined with its ability to leave the gut microbiota unperturbed,
positions lolamicin as a promising candidate to address the critical threat of antimicrobial
resistance.

Core Mechanism of Action: Targeting the Lol
Lipoprotein Transport System

Lolamicin's bactericidal and bacteriostatic effects stem from its inhibition of the Lol lipoprotein
transport system, a pathway essential for the viability of most Gram-negative bacteria. This
system is responsible for trafficking lipoproteins from the inner membrane to the outer
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membrane. The key target of lolamicin is the LoICDE complex, an ATP-binding cassette (ABC)
transporter embedded in the inner membrane.

By binding to the LoICDE complex, lolamicin competitively inhibits the transport of lipoproteins,
leading to their mislocalization and accumulation in the inner membrane. This disruption of
lipoprotein trafficking compromises the integrity of the outer membrane, ultimately causing cell
swelling and death. The selectivity of lolamicin for pathogenic Gram-negative bacteria over
commensal bacteria is attributed to sequence divergence in the LoICDE complex between
these groups of organisms.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15559531?utm_src=pdf-body
https://www.benchchem.com/product/b15559531?utm_src=pdf-body
https://www.benchchem.com/product/b15559531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inner Membrane

Lipoprotein ATP Lolamicin

1. Recognition Inhibition

Y Y

LolCDE Complex

2. Translocation

Periplasm

fGoIA (ChaperoneD

3. Binding

GolA-Lipoprotein Complea

4. Transfer

e T

Outer Membrane

5. Insertion
(Outer Membrane LipoproteirD

Click to download full resolution via product page

Figure 1: Mechanism of action of lolamicin, inhibiting the LoICDE complex.

In Vitro Activity
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Lolamicin has demonstrated potent in vitro activity against a wide range of Gram-negative
pathogens, including over 130 multidrug-resistant clinical isolates. Its efficacy is particularly
noted against E. coli, K. pneumoniae, and E. cloacae.

Minimum Inhibitory Concentrations (MICs)

The MIC values of lolamicin against various bacterial strains are summarized below. The data
highlights the compound's potent activity against key pathogenic species.

Bacterial Species Strain Type MIC (pg/mL)
Escherichia coli AtolC JW5503 0.008

Escherichia coli BW25113 2

Escherichia coli Clinical Isolates (n=47) MICso: 1-2, MICoo0: 4
Klebsiella pneumoniae Clinical Isolates (n=61) MICso: 1-2, MICo0: 4
Enterobacter cloacae Clinical Isolates (n=18) MICso: 1-2, MICoo: 4

Gram-positive pathogens & ]
) Various >128
Anaerobic commensals

Table 1: Summary of Minimum
Inhibitory Concentrations
(MICs) of Lolamicin.

Time-Kill Kinetics

Time-kill assays have revealed that lolamicin exhibits bactericidal effects against E. coli and a
time-dependent bactericidal effect against E. cloacae. Against K. pneumoniae, it demonstrates
a bacteriostatic effect.

Resistance Frequency

The frequency of spontaneous resistance to lolamicin is low. At 8 times the MIC, the
resistance frequencies were determined as follows:
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Bacterial Species Resistance Frequency
Escherichia coli BW25113 3.4x1077
Klebsiella pneumoniae ATCC 27736 1.2x10°8
Enterobacter cloacae ATCC 29893 5.2x 1077

Table 2: Frequency of Resistance to Lolamicin.

In Vivo Efficacy

Lolamicin has shown significant efficacy in murine models of acute pneumonia and septicemia
caused by multidrug-resistant Gram-negative pathogens.
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Infection Administration
Pathogen Dosage Outcome
Model Route
Acute Colistin-resistant ) 2-log reduction in
] ) Intraperitoneal 100 mg/kg (BID) ]
Pneumonia E. coli AR-0349 bacterial burden
) ] Colistin-resistant ] ]
Septicemia ) Intraperitoneal 100 mg/kg (BID) 100% survival
E. coli AR-0349
o ) Significant
Acute Colistin-resistant ) o
] ] Intraperitoneal 100 mg/kg (BID) reduction in
Pneumonia K. pneumoniae ]
bacterial burden
Carbapenem- Significant
Septicemia resistant K. Intraperitoneal 100 mg/kg (BID) increase in
pneumoniae survival
o ) Significant
Acute Colistin-resistant ) o
] Intraperitoneal 100 mg/kg (BID) reduction in
Pneumonia E. cloacae )
bacterial burden
o ) Significant
) ] Colistin-resistant ] ) ]
Septicemia Intraperitoneal 100 mg/kg (BID) increase in
E. cloacae )
survival
Acute Colistin-resistant 3-log reduction in
] ] Oral 200 mg/kg (BID) ]
Pneumonia E. coli AR-0349 bacterial burden
) ] Colistin-resistant )
Septicemia ) Oral 200 mg/kg (BID) >70% survival
E. coli AR-0349
Table 3:

Summary of In
Vivo Efficacy of
Lolamicin in

Murine Models.

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies in mice have demonstrated that lolamicin has significant

oral bioavailability (%F = 47%). The compound was well-tolerated in mice at doses up to 100
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mg/kg administered intraperitoneally twice daily for three days, and at 200 mg/kg administered
orally twice daily for three days. Furthermore, lolamicin exhibited minimal toxicity to
mammalian cell lines and red blood cells.

Parameter Value

Oral Bioavailability (%F) 47%

Table 4: Preliminary Pharmacokinetic Parameter

of Lolamicin in Mice.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay

MICs were determined by the broth microdilution method according to the Clinical and
Laboratory Standards Institute (CLSI) guidelines.

» Bacterial strains were grown overnight and diluted in cation-adjusted Mueller-Hinton broth.
o A serial two-fold dilution of lolamicin was prepared in a 96-well microtiter plate.

e The bacterial suspension was added to each well to a final concentration of approximately 5
x 10> CFU/mL.

o Plates were incubated at 37°C for 16-20 hours.

e The MIC was defined as the lowest concentration of lolamicin that completely inhibited

visible bacterial growth.

Murine Acute Pneumonia Model

» Female CD-1 mice were rendered neutropenic by intraperitoneal injection of
cyclophosphamide.

* Mice were anesthetized and intranasally inoculated with a suspension of the test pathogen
(e.g., K. pneumoniae).
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o Treatment with lolamicin or vehicle control was initiated 2 hours post-infection via
intraperitoneal or oral administration and continued twice daily for three days.

e At 24 hours after the final dose, mice were euthanized, and lungs were harvested,
homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of
tissue).

Murine Septicemia Model

o Female CD-1 mice were infected via intraperitoneal injection with a lethal dose of the test
pathogen (e.g., E. coli).

o Treatment with lolamicin or vehicle control was initiated 1-2 hours post-infection via
intraperitoneal or oral administration and continued twice daily for three days.

e Survival was monitored for a period of 7 to 10 days.

Visualized Workflows and Relationships
Drug Discovery and Development Workflow

The development of lolamicin stemmed from the optimization of previously identified LolICDE
inhibitors. The workflow involved iterative chemical synthesis and microbiological testing to
enhance potency and selectivity.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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